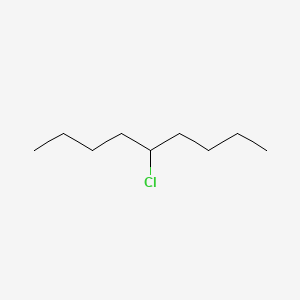
5-Chlorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorononane: is an organic compound with the molecular formula C9H19Cl . It is a chlorinated alkane, specifically a nonane derivative where a chlorine atom is substituted at the fifth carbon position. This compound is part of the broader class of haloalkanes, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorononane can be synthesized through the chlorination of nonane. The process typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to initiate the radical substitution reaction. The reaction proceeds as follows: [ \text{C9H20} + \text{Cl2} \rightarrow \text{C9H19Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the chlorination process is carried out in large reactors where nonane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective substitution at the fifth carbon position, minimizing the formation of other isomers .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorononane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or nitriles.
Elimination Reactions: The major product is typically 5-nonene.
Scientific Research Applications
Chemistry: 5-Chlorononane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various functionalized compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of surfactants, lubricants, and plasticizers. Its reactivity makes it a valuable component in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chlorononane in chemical reactions involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton from a carbon adjacent to the chlorine-bearing carbon, resulting in the formation of a double bond and the release of a chloride ion .
Comparison with Similar Compounds
- 1-Chlorononane
- 2-Chlorononane
- 3-Chlorononane
- 4-Chlorononane
Comparison: 5-Chlorononane is unique among its isomers due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. For example, 1-Chlorononane may exhibit different reactivity patterns in nucleophilic substitution and elimination reactions due to the primary carbon position of the chlorine atom. Similarly, the physical properties such as boiling points and densities may vary among these isomers .
Properties
CAS No. |
28123-70-8 |
|---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
5-chlorononane |
InChI |
InChI=1S/C9H19Cl/c1-3-5-7-9(10)8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
GHLDSOWZIOPMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)



